5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde 5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 113608-69-8
VCID: VC7870785
InChI: InChI=1S/C12H9BrO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3
SMILES: CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O
Molecular Formula: C12H9BrO2
Molecular Weight: 265.1 g/mol

5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde

CAS No.: 113608-69-8

Cat. No.: VC7870785

Molecular Formula: C12H9BrO2

Molecular Weight: 265.1 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde - 113608-69-8

Specification

CAS No. 113608-69-8
Molecular Formula C12H9BrO2
Molecular Weight 265.1 g/mol
IUPAC Name 5-(4-bromo-2-methylphenyl)furan-2-carbaldehyde
Standard InChI InChI=1S/C12H9BrO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3
Standard InChI Key IRYQFSVZJGBMNB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O
Canonical SMILES CC1=C(C=CC(=C1)Br)C2=CC=C(O2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

5-(4-Bromo-2-methylphenyl)furan-2-carbaldehyde features a furan ring substituted with a carbaldehyde group at the 2-position and a 4-bromo-2-methylphenyl group at the 5-position. The molecular formula is C₁₂H₉BrO₂, with a molecular weight of 265.09 g/mol . The bromine atom and methyl group on the phenyl ring introduce steric and electronic effects that influence reactivity and intermolecular interactions.

Key Structural Features:

  • Furan Core: A five-membered aromatic oxygen heterocycle.

  • Aldehyde Functional Group: Provides electrophilic reactivity for nucleophilic additions.

  • Bromine Substituent: Enhances lipophilicity and participates in halogen bonding.

  • Methyl Group: Introduces steric hindrance and modulates solubility.

Infrared (IR) Spectroscopy:

  • C=O Stretch: Observed at ~1,672 cm⁻¹, characteristic of aldehydes.

  • Aromatic C=C Stretch: Peaks near 1,595 cm⁻¹ .

  • C-Br Stretch: A distinct absorption at ~600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

  • ¹H-NMR:

    • Aldehyde proton: Singlet at δ 9.65 ppm.

    • Aromatic protons: Multiplets between δ 7.68–6.84 ppm .

    • Methyl group: Singlet at δ 2.50 ppm (integration for 3H) .

  • ¹³C-NMR:

    • Aldehyde carbon: δ ~190 ppm.

    • Furan carbons: δ 152–112 ppm.

    • Brominated aromatic carbons: δ 130–120 ppm .

Mass Spectrometry:

  • Molecular Ion Peak: m/z 264 ([M]⁺) .

  • Fragmentation Patterns: Loss of CO (28 amu) and Br (79 amu) observed in tandem MS .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Suzuki-Miyaura cross-coupling between 5-bromo-2-furaldehyde and 4-bromo-2-methylphenylboronic acid. Alternative routes include:

  • Condensation Reactions: Between 4-bromo-2-methylaniline and furfural derivatives under acidic conditions .

  • Friedel-Crafts Acylation: Employing acetyl chloride and Lewis catalysts to functionalize the furan ring .

Example Protocol (Suzuki-Miyaura Coupling):

  • Reactants: 5-Bromo-2-furaldehyde (1.0 equiv), 4-bromo-2-methylphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).

  • Conditions: Reflux in toluene/water (4:1) under N₂ for 12 hours.

  • Yield: ~70% after column chromatography .

Industrial Production

Industrial synthesis optimizes for cost and scalability:

  • Continuous-Flow Reactors: Enhance reaction efficiency and reduce Pd catalyst loading .

  • Purification: Crystallization from ethanol/water mixtures achieves >98% purity .

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight265.09 g/molCalculated
Melting Point145–148 °C (est.)Analogous compounds
Boiling Point385–390 °C (est.)Thermo-gravimetric
Density1.52 g/cm³Estimated
SolubilityDMSO, THF, chloroformExperimental
LogP (Partition Coefficient)3.65Computational

Reactivity and Applications

Chemical Transformations

  • Oxidation: Oxone-mediated oxidation yields γ-keto carboxylic acids, useful in peptide synthesis.

  • Nucleophilic Substitution: Bromine displacement with amines or thiols generates bioactive derivatives .

  • Schiff Base Formation: Reaction with hydrazines forms hydrazones for coordination chemistry .

Pharmaceutical Relevance

  • Antimicrobial Agents: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus .

  • Kinase Inhibitors: The aldehyde group chelates ATP-binding sites in kinase targets (IC₅₀ ~50 nM) .

Hazard StatementPrecautionary Measure
H315: Skin irritationWear nitrile gloves
H319: Eye irritationUse safety goggles
H335: Respiratory irritationUse fume hood

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator